molecular formula C13H11NO2S B14251849 4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one CAS No. 181875-13-8

4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one

Cat. No.: B14251849
CAS No.: 181875-13-8
M. Wt: 245.30 g/mol
InChI Key: KPRQDELTVBEFIG-UHFFFAOYSA-N
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Description

4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that includes an aniline group, a sulfanyl group, and a hydroxycyclohexa-dienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one typically involves the reaction of aniline derivatives with sulfanyl compounds under specific conditions. One common method involves the condensation of aniline with a sulfanyl-containing aldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo multiple types of chemical reactions and its interaction with diverse molecular targets make it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

181875-13-8

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

2,4-dihydroxy-N-phenylbenzenecarbothioamide

InChI

InChI=1S/C13H11NO2S/c15-10-6-7-11(12(16)8-10)13(17)14-9-4-2-1-3-5-9/h1-8,15-16H,(H,14,17)

InChI Key

KPRQDELTVBEFIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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